Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiazolidinone derivatives. . The structure of this compound includes a thiazolidinone ring, a thiophene ring, and an ethyl ester group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiazolidinone ring and the thiophene ring. One common method involves the reaction of 2-aminothiazolidin-4-one with 4,5-dimethylthiophene-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidinone ring structure and exhibit similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse chemical properties and applications.
Ethyl esters: Compounds with the ethyl ester functional group, commonly used in organic synthesis.
Uniqueness
Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of the thiazolidinone and thiophene rings, along with the ethyl ester group.
Properties
Molecular Formula |
C18H18N2O4S2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-24-17(22)13-10(2)11(3)25-14(13)19-15-16(21)20(18(23)26-15)12-8-6-5-7-9-12/h5-9,15,19H,4H2,1-3H3 |
InChI Key |
LWYWZWMNKFSDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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